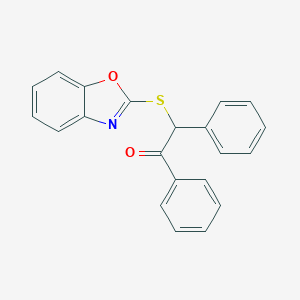
N-(3-acetamido-1H-pyrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetamido-1H-pyrazol-5-yl)acetamide, also known as N-acetyl-3-aminopyrazole, is a pyrazole-based amide compound that has been widely studied for its potential applications in a variety of scientific fields. It has been used as a model compound for various biochemical and physiological studies, and has been studied for its potential use in drug discovery and design. N-acetyl-3-aminopyrazole has been found to possess a number of unique properties, such as its ability to act as an inhibitor of several enzymes, and its ability to bind to proteins and other molecules.
Applications De Recherche Scientifique
Coordination Chemistry and Antioxidant Activity
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes demonstrate significant antioxidant activity through various hydrogen bonding interactions, leading to supramolecular architectures. This research suggests potential applications in designing new antioxidant compounds and understanding the role of coordination chemistry in biological systems (Chkirate et al., 2019).
Antimycobacterial Agents
A series of novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids starting from pyrazole-acetamide compounds have been synthesized and evaluated for their antimycobacterial activity. These compounds exhibit promising antimycobacterial properties, indicating potential therapeutic applications against tuberculosis (Emmadi et al., 2015).
Synthesis of Unsymmetrical Pyrazolo[1,5-a]-1,3,5-Triazines
The reaction of 3-aminopyrazole with imidate esters has led to the synthesis of N-(pyrazol-3-yl)acetamidine, further used to create unsymmetrically substituted pyrazolo[1,5-a]-1,3,5-triazines. This synthesis method offers a novel approach to preparing fused triazines, which could be of interest in materials science and pharmaceutical chemistry (Novinson et al., 1974).
Anti-inflammatory Activity
Research on N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide derivatives has shown significant anti-inflammatory activity. These findings highlight potential applications in developing new anti-inflammatory drugs (Sunder & Maleraju, 2013).
Propriétés
IUPAC Name |
N-(3-acetamido-1H-pyrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2/c1-4(12)8-6-3-7(11-10-6)9-5(2)13/h3H,1-2H3,(H3,8,9,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIWUERQTBQHCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NN1)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-2-(1-piperidinyl)acetamide](/img/structure/B427388.png)

![N-[4-(4-cyclohexylphenyl)-1,3-thiazol-2-yl]-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B427391.png)

![1-(12-Cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-2-phenylsulfanylethanone](/img/structure/B427397.png)
![3-[(1,3-benzoxazol-2-ylsulfanyl)acetyl]-8-cyclohexyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B427399.png)
![2-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-2-oxoethyl 5-phenyl-1H-imidazol-2-yl sulfide](/img/structure/B427400.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-diphenyl-1,3-thiazol-2-amine](/img/structure/B427402.png)

![N-(4-(4-cyclohexylphenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427404.png)
![N-(3-[2-(3,4-dimethoxyphenyl)ethyl]-4,5-diphenyl-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427405.png)


![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B427409.png)